1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole
Description
1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole is a heterocyclic compound featuring a partially unsaturated pyrrole ring (2,5-dihydro-1H-pyrrole) substituted with a cyclohexene moiety at the nitrogen atom.
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C10H15N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-6H,1-3,7-9H2 |
InChI Key |
JVYQFMYYNQJSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)N2CC=CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole typically involves the reaction of cyclohexene with pyrrole under specific conditions. One common method involves the use of a catalyst to facilitate the cyclization process. For instance, the reaction can be carried out in the presence of a Lewis acid catalyst such as aluminum chloride at elevated temperatures to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole may involve continuous flow processes where reactants are fed into a reactor containing the catalyst. This method ensures a consistent yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole has been identified as a key intermediate in the synthesis of various pharmacologically active compounds. Research highlights its role in:
- Antiviral and Anticancer Agents : The compound serves as a precursor in the synthesis of polyhydroxylated pyrrolidines, which are analogues of C-azanucleosides known for their antiviral properties. These derivatives have shown promise in inhibiting viral replication and exhibiting cytotoxic effects against cancer cells .
Case Study: Synthesis of Pyrrolidine Derivatives
A study demonstrated the use of 1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole in the enantioselective synthesis of pyrrolidine derivatives. The reaction involved coupling with arenediazonium salts under palladium catalysis, yielding compounds with significant biological activity .
| Compound | Yield (%) | Biological Activity |
|---|---|---|
| Pyrrolidine A | 85 | Antiviral |
| Pyrrolidine B | 75 | Anticancer |
Material Science Applications
The compound's unique structure also lends itself to applications in material science, particularly in the development of thermoplastic elastomers. Research indicates that incorporating 1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole into polymer matrices can enhance thermal stability and mechanical properties .
Data Table: Thermal Properties
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 50°C |
| Thermal Decomposition Temperature (Td) | 300°C |
Synthetic Chemistry
In synthetic organic chemistry, 1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole is utilized as a building block for various complex molecules. Its reactivity allows for diverse transformations including:
- Cycloaddition Reactions : The compound has been employed in Diels-Alder reactions to form larger cyclic structures.
Example Reaction Scheme
This reaction showcases the utility of the compound in generating complex polycyclic structures that are often found in natural products.
Mechanism of Action
The mechanism by which 1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Phenyl-2,5-dihydro-1H-pyrrole
- Key Differences : Replaces the cyclohexene group with a phenyl ring.
- Molecular weight: 145.205 g/mol (phenyl derivative) vs. ~163.24 g/mol (estimated for the cyclohexene analogue, assuming C10H13N). Applications: Phenyl-substituted dihydro-pyrroles are often explored in medicinal chemistry due to their planar aromatic systems, which facilitate π-π interactions in drug-receptor binding .
1-Tosyl-3-vinyl-2,5-dihydro-1H-pyrrole (4c)
- Key Differences : Features a tosyl (p-toluenesulfonyl) group at N1 and a vinyl substituent at C3.
- Impact: The electron-withdrawing tosyl group increases electrophilicity at the pyrrole ring, enhancing reactivity in metathesis or cycloaddition reactions. Molecular weight: 249.33 g/mol (C13H15NO2S), significantly higher due to the sulfonyl group.
Substituent Effects on Reactivity and Bioactivity
1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole
- Key Differences : Substituted with a methylsulfonyl group (-SO2Me) at N1.
- Impact: The sulfonyl group enhances solubility in polar solvents and introduces hydrogen-bond acceptor sites, improving interactions in biological systems. Bioactivity: Sulfonyl-containing pyrroles are noted for antimicrobial and anti-inflammatory properties, though the cyclohexene analogue’s bioactivity remains unexplored in the evidence .
Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride
- Key Differences : Contains a benzyl group at N1 and an ethyl carboxylate at C3, with a hydrochloride salt.
- Impact :
- The carboxylate group enables hydrogen bonding and ionic interactions, useful in drug formulation.
- Bioactivity: Similar compounds exhibit enhanced bioavailability due to improved water solubility from the hydrochloride salt .
Cyclohexene-Substituted Analogues
1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one
- Key Differences: Replaces the dihydro-pyrrole ring with a pyrrolidinone (saturated lactam).
- Impact: The lactam structure introduces a polar carbonyl group, increasing solubility in polar aprotic solvents. Reactivity: The carbonyl enables nucleophilic attacks, unlike the non-polar dihydro-pyrrole core in the target compound .
1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid
- Key Differences : Combines cyclohexene with a cyclobutane ring and carboxylic acid group.
- Impact: The strained cyclobutane and carboxylic acid groups confer unique reactivity, such as participation in ring-opening reactions or salt formation. Applications: Potential use in polymer chemistry or as a chiral building block .
Comparative Data Table
*Estimated based on molecular formula C10H13N.
Biological Activity
1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole (CAS No. 752206-00-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole is with a molecular weight of approximately 149.23 g/mol. The compound features a pyrrole ring fused with a cyclohexene moiety, which may contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| CAS Number | 752206-00-1 |
Antimicrobial Activity
Recent studies have indicated that compounds related to pyrroles exhibit significant antimicrobial properties. While specific data on 1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole is limited, the general class of pyrroles has been shown to inhibit various bacterial strains. For instance, research has demonstrated that certain pyrrole derivatives possess activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by such pathogens .
Antioxidant Activity
Case Studies
Several case studies highlight the biological potential of pyrrole derivatives:
- Case Study on Antimicrobial Efficacy : A study explored the antimicrobial effects of various pyrrole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that modifications in the chemical structure significantly influenced antimicrobial potency, with certain derivatives showing effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antioxidant Properties : Another investigation focused on the antioxidant properties of pyrrole compounds derived from natural sources. The study found that these compounds could significantly reduce oxidative damage in cellular models, suggesting their potential as therapeutic agents in oxidative stress-related diseases .
The mechanisms by which 1-(Cyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole exerts its biological effects are not fully understood but may involve:
- Reactive Oxygen Species (ROS) Scavenging : Compounds like this pyrrole may neutralize ROS, thus protecting cells from oxidative damage.
- Inhibition of Enzymatic Pathways : Certain pyrrole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
